molecular formula C14H24O B15389222 9Z,11Z-Tetradecadienal

9Z,11Z-Tetradecadienal

Cat. No.: B15389222
M. Wt: 208.34 g/mol
InChI Key: MDQSKCQQGXJOMN-OUPQRBNQSA-N
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Description

9Z,11Z-Tetradecadienal is a high-purity chemical standard vital for scientific research in entomology and integrated pest management (IPM). This compound is of significant interest as a potential component in the sex pheromone blend of various moth species. Researchers utilize 9Z,11Z-Tetradecadienal in ecological and behavioral studies to understand insect communication, host-plant interactions, and reproductive isolation. In applied settings, it serves as a critical reference standard for the identification of pheromone compositions and is investigated for its efficacy in sustainable agricultural practices, such as mating disruption and mass trapping of specific Lepidopteran pests. By interfering with the normal reproductive cycle of target insects, this pheromone mimic offers an environmentally friendly alternative to broad-spectrum insecticides, contributing to the reduction of chemical pesticide loads in ecosystems. The compound must be stored under inert atmosphere and refrigerated to maintain its stability and purity. 9Z,11Z-Tetradecadienal is intended for research purposes in controlled laboratory settings and is not for diagnostic, therapeutic, or any personal use. Note: The specific biological activity, target species, and mechanism of action for this particular compound require verification from authoritative scientific literature.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(9Z,11Z)-tetradeca-9,11-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3/b4-3-,6-5-

InChI Key

MDQSKCQQGXJOMN-OUPQRBNQSA-N

Isomeric SMILES

CC/C=C\C=C/CCCCCCCC=O

Canonical SMILES

CCC=CC=CCCCCCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 9Z,11Z-Tetradecadienal with structurally related aldehydes, esters, and carboxylic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Double Bond Positions Classification Key Applications/Sources References
9Z,11Z-Tetradecadienal C₁₄H₂₄O 208.18 Aldehyde 9Z,11Z FAL 14:2 Insect pheromone candidate
9Z,11E-Tetradecadienal C₁₄H₂₄O 208.18 Aldehyde 9Z,11E FAL 14:2 Isomer with distinct stereochemistry
11Z-Hexadecenal C₁₆H₃₀O 238.23 Aldehyde 11Z FAL 16:1 Longer chain, mono-unsaturated
(9Z)-9-Tetradecenyl Acetate C₁₆H₂₈O₂ 252.39 Ester 9Z Acetylated derivative Moth pheromone component
9Z,11Z-Octadecadienoic Acid C₁₈H₃₂O₂ 280.45 Carboxylic Acid 9Z,11Z Fatty acid (CLA) Dietary lipid, industrial uses

Key Differences and Implications

Double Bond Configuration: 9Z,11Z-Tetradecadienal and its isomer 9Z,11E-Tetradecadienal differ only in the stereochemistry of the 11th double bond. This subtle change can drastically alter biological activity, as seen in pheromone systems where stereospecificity determines species-specific signaling .

Functional Groups: Aldehydes like 9Z,11Z-Tetradecadienal are more reactive than esters (e.g., 9Z,12E-Tetradecadienyl acetate) due to the electrophilic aldehyde group, which can participate in nucleophilic addition reactions. This reactivity may limit its stability in environmental applications compared to acetylated counterparts . Carboxylic acids such as 9Z,11Z-Octadecadienoic Acid (a conjugated linoleic acid) lack the aldehyde group but possess a carboxylate moiety, making them acidic and suitable for dietary or industrial uses rather than volatile signaling .

Chain Length and Saturation :

  • Longer-chain aldehydes (e.g., 11Z-Hexadecenal , C₁₆) exhibit higher molecular weights and lower volatility compared to 9Z,11Z-Tetradecadienal (C₁₄). This property affects their diffusion in biological systems and utility in pheromone blends .
  • The addition of oxygenated groups (e.g., 3-oxo-9Z-Hexadecenal ) introduces polarity, altering solubility and interaction with biological targets .

Q & A

Q. What are the established methods for synthesizing 9Z,11Z-Tetradecadienal, and how do reaction conditions influence isomer purity?

Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to form conjugated dienes. Isomer purity is highly sensitive to reaction temperature, solvent polarity, and catalyst selection. For example, low temperatures favor kinetic control, reducing unwanted isomers. Post-synthesis purification via column chromatography (silica gel, hexane/ether gradients) or HPLC with chiral columns is critical . Validate purity using GC-MS or NMR, comparing retention times and spectral data against authentic standards .

Q. How is 9Z,11Z-Tetradecadienal characterized structurally, and what analytical techniques are essential for verification?

Structural confirmation requires a combination of techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify alkene geometry (coupling constants >10 Hz for trans; <12 Hz for cis).
  • GC-MS : Retention indices and fragmentation patterns compared to databases.
  • IR Spectroscopy : Aldehyde C=O stretch (~1720 cm1^{-1}) and alkene C-H out-of-plane bends. Cross-referencing with lipid databases (e.g., LMSD in ) ensures alignment with published data .

Q. What are the primary biological roles of 9Z,11Z-Tetradecadienal, and how are its bioactivity assays designed?

As a fatty aldehyde, it functions in insect pheromone systems (e.g., Lepidoptera). Bioactivity assays include:

  • Electroantennography (EAG) : Measure antennal responses in target species.
  • Field Trapping : Blend with adjuvants (e.g., (3Z,6Z,9Z,12Z,15Z)-Pentacosapentane) to test attraction efficacy. Control experiments must account for enantiomer-specific activity and environmental variables (e.g., humidity, competing volatiles) .

Advanced Research Questions

Q. How can researchers address contradictory data in quantifying 9Z,11Z-Tetradecadienal across different analytical platforms?

Discrepancies often arise from:

  • Column Selectivity : Polar columns (e.g., DB-WAX) may separate isomers better than non-polar ones.
  • Ionization Efficiency in MS : Adjust source temperatures and ionization modes (EI vs. CI) to optimize detection. Standardize protocols using interlaboratory comparisons and reference materials. Statistical tools like ANOVA or PCA can identify platform-specific biases .

Q. What experimental design considerations are critical for studying 9Z,11Z-Tetradecadienal's stability under varying environmental conditions?

  • Degradation Kinetics : Monitor via accelerated aging tests (e.g., elevated temperatures, UV exposure) with periodic GC sampling.
  • Matrix Effects : Test stability in different substrates (e.g., plant tissues, synthetic matrices) to mimic field conditions.
  • Data Logging : Use automated systems to track real-time degradation, reducing human error .

Q. How can computational modeling enhance the understanding of 9Z,11Z-Tetradecadienal's receptor interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to olfactory receptors. Validate models with:

  • Site-Directed Mutagenesis : Test receptor mutants for altered response profiles.
  • Free Energy Calculations : Compare ΔG values between isomers to explain selectivity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 9Z,11Z-Tetradecadienal bioassays?

  • Probit Analysis : Fit sigmoidal curves to estimate EC50_{50} values.
  • Mixed-Effects Models : Account for random variables (e.g., individual insect variability). Report confidence intervals and use bootstrapping for small sample sizes .

Methodological and Reproducibility Challenges

Q. How can researchers ensure reproducibility in synthesizing and testing 9Z,11Z-Tetradecadienal across labs?

  • Detailed SOPs : Document reaction conditions (e.g., stirring rate, inert atmosphere).
  • Open Data : Share raw spectral files and chromatograms in repositories like Zenodo.
  • Collaborative Validation : Use platforms like Protocols.io for peer verification .

Q. What strategies mitigate isomerization risks during storage and handling?

  • Storage : Use amber vials under argon at -20°C to prevent light/oxygen-induced degradation.
  • Quality Checks : Periodic NMR/GC-MS to monitor isomer ratios.
  • Stabilizers : Add antioxidants (e.g., BHT) in solvent systems .

Integration with Broader Research

Q. How can 9Z,11Z-Tetradecadienal studies be integrated with metabolomic or transcriptomic datasets?

  • Multi-Omics Correlation : Use tools like MetaboAnalyst to link volatile profiles with gene expression (e.g., pheromone biosynthesis genes).
  • Pathway Enrichment Analysis : Identify overrepresented pathways in KEGG or GO databases .

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